Methyl 4-amino-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-1H-indole-1-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the specific reactants and conditions would include the appropriate amino-substituted phenylhydrazine and methyl ester derivatives.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Methyl 4-amino-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1H-indole-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate
Uniqueness
Methyl 4-amino-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 4-aminoindole-1-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)12-6-5-7-8(11)3-2-4-9(7)12/h2-6H,11H2,1H3 |
InChI Key |
RUGAULALUBLSEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.